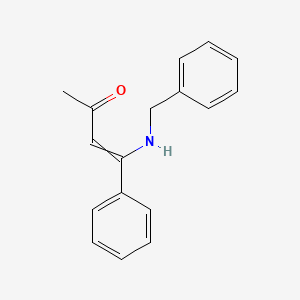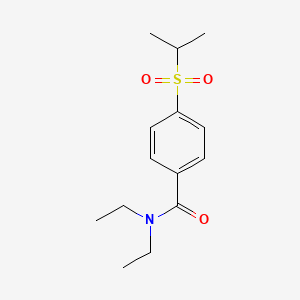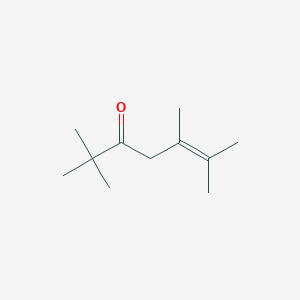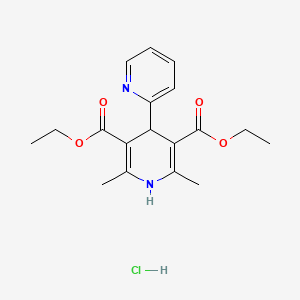![molecular formula C17H18As2O4 B14718053 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane CAS No. 14849-32-2](/img/structure/B14718053.png)
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane is a unique organoarsenic compound characterized by its spirocyclic structure. This compound features two arsenic atoms within a spirocyclic framework, making it an interesting subject for research in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phenylarsenic dichloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The arsenic atoms in the compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Arsenic oxides and phenyl-substituted oxides.
Reduction: Reduced arsenic species and phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to bind to specific sites on these targets, modulating their activity. The presence of arsenic atoms can also facilitate redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Similar spirocyclic structure but contains phosphorus atoms instead of arsenic.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Features vinyl groups instead of phenyl groups.
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains dicumylphenoxy groups and phosphorus atoms.
Uniqueness
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane is unique due to the presence of arsenic atoms within its spirocyclic structure. This imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
14849-32-2 |
|---|---|
Molekularformel |
C17H18As2O4 |
Molekulargewicht |
436.16 g/mol |
IUPAC-Name |
3,9-diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane |
InChI |
InChI=1S/C17H18As2O4/c1-3-7-15(8-4-1)18-20-11-17(12-21-18)13-22-19(23-14-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
IJUCRMBMWLUQLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CO[As](O1)C3=CC=CC=C3)CO[As](OC2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)

![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)



![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)




![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)


